molecular formula C7H5FO4S B8530220 5-Carboxy-2-fluorobenzenesulfinic acid

5-Carboxy-2-fluorobenzenesulfinic acid

Cat. No. B8530220
M. Wt: 204.18 g/mol
InChI Key: VPBIIEIZVJIFIE-UHFFFAOYSA-N
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Patent
US05708034

Procedure details

15.6 g (0.124 mol) of sodium sulfite are dissolved in 120 ml of water at 70° C. While maintaining the temperature, 23.8 g (0.1 mol) of 4-fluoro-3-chlorosulfonylbenzoic acid and 10N NaOH are added simultaneously and in portions such that the pH is kept between 9 and 10 (exothermic reaction). The mixture is stirred for a further 3 hours at 70° C., stirred for a further 15 minutes with active carbon and then filtered. The filtrate is adjusted to pH 0-1 using concentrated hydrochloric acid with external cooling and the crystalline 5-carboxy-2-fluorobenzenesulfinic acid is filtered off.
Quantity
15.6 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
23.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S([O-])([O-])=O.[Na+].[Na+].[F:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[CH:10][C:9]=1[S:17](Cl)(=[O:19])=[O:18].[OH-].[Na+]>O>[C:12]([C:11]1[CH:15]=[CH:16][C:8]([F:7])=[C:9]([S:17]([OH:19])=[O:18])[CH:10]=1)([OH:14])=[O:13] |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
15.6 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
23.8 g
Type
reactant
Smiles
FC1=C(C=C(C(=O)O)C=C1)S(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for a further 3 hours at 70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added simultaneously and in portions such that the pH
CUSTOM
Type
CUSTOM
Details
is kept between 9 and 10 (exothermic reaction)
STIRRING
Type
STIRRING
Details
stirred for a further 15 minutes with active carbon
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
with external cooling
FILTRATION
Type
FILTRATION
Details
the crystalline 5-carboxy-2-fluorobenzenesulfinic acid is filtered off

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(=O)(O)C=1C=CC(=C(C1)S(=O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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